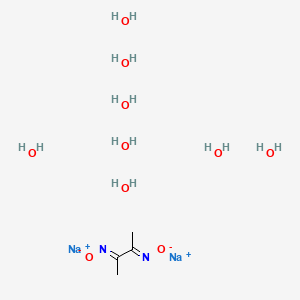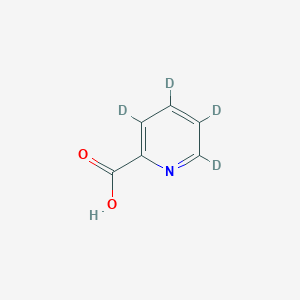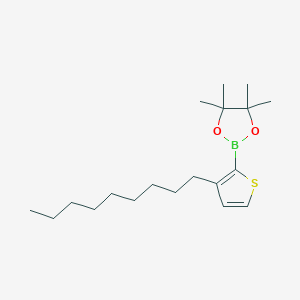
2-((Cyclohexanecarbonyl)oxy)acetic acid
Vue d'ensemble
Description
2-((Cyclohexanecarbonyl)oxy)acetic acid, also known as CHCA, is a chemical compound with the molecular formula C9H14O4 and a molecular weight of 186.205 . It has been extensively studied in the scientific community due to its unique physical and chemical properties, as well as its potential applications in various fields.
Molecular Structure Analysis
The molecular structure of 2-((Cyclohexanecarbonyl)oxy)acetic acid is represented by the formula C9H14O4 . The compound is composed of a cyclohexane ring attached to a carbonyl group (C=O), which is further linked to an acetic acid molecule through an oxygen atom .Applications De Recherche Scientifique
1. Pd-catalysed C–H functionalisation of free carboxylic acids
- Application Summary : This research focuses on the Pd-catalysed C–H functionalisation of free carboxylic acids. The carboxylate unit present in the substrate coordinates to the palladium and subsequently directs towards proximal as well as distal C–H bonds of that substrate .
- Results or Outcomes : The outcomes of this research could be implemented in the pharmaceutical and agrochemical industries .
2. Industrial Application of 2-Oxoglutarate-Dependent Oxygenases
- Application Summary : This review describes the current status of 2-Oxoglutarate-Dependent Oxygenases (2OGX) use in biocatalytic applications, concentrating on 2OGX-catalyzed oxyfunctionalization of amino acids and synthesis of antibiotics .
- Results or Outcomes : The outcomes of this research could be implemented in the pharmaceutical industry, particularly in the manufacture of antibiotics .
3. Synthesis of cyclohexanol and ethanol
- Application Summary : The research focuses on the hydrogenation of cyclohexyl acetate (CHA), derived from the esterification of acetic acid and cyclohexene, to yield cyclohexanol (CHOL) and ethanol (EtOH) .
- Results or Outcomes : The outcomes of this research could be implemented in the chemical industry, particularly in the production of value-added chemicals .
Safety And Hazards
Propriétés
IUPAC Name |
2-(cyclohexanecarbonyloxy)acetic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H14O4/c10-8(11)6-13-9(12)7-4-2-1-3-5-7/h7H,1-6H2,(H,10,11) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CELSWSXPQHPJTB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)C(=O)OCC(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H14O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20737326 | |
| Record name | [(Cyclohexanecarbonyl)oxy]acetic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20737326 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
186.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-((Cyclohexanecarbonyl)oxy)acetic acid | |
CAS RN |
667465-00-1 | |
| Record name | [(Cyclohexanecarbonyl)oxy]acetic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20737326 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.






![N-[(9H-Fluoren-9-ylmethoxy)carbonyl]-L-valine-2,3,4,4,4,4',4',4'-d8](/img/structure/B1456412.png)



![3-Piperazin-1-yl-1-oxa-2,8-diaza-spiro[4.5]dec-2-ene-8-carboxylic acid tert-butyl ester](/img/structure/B1456417.png)





